molecular formula C24H28N4O4 B3203700 N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-81-2

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3203700
CAS No.: 1021264-81-2
M. Wt: 436.5 g/mol
InChI Key: LNQAECBUGQYOOU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide features a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, which has been identified through high-throughput screening as a novel chemotype of delta opioid receptor (DOR) agonists . This chemotype represents a significant advancement in opioid receptor research as it is distinct from the traditional SNC80-like diethylbenzamide agonists, which, despite their potency, are associated with adverse effects such as convulsions and rapid tachyphylaxis (tolerance) due to their strong efficacy in recruiting β-arrestin . In contrast, the 1,3,8-triazaspiro[4.5]decane core is characterized by a signaling profile that is slightly biased toward G-protein pathways over β-arrestin recruitment . This G-protein bias is a highly sought-after characteristic in modern GPCR drug discovery, as it is hypothesized to lead to a more favorable pharmacological profile, potentially separating therapeutic effects from side effects. Research indicates that agonists based on this scaffold are selective for the DOR over a panel of 167 other GPCRs, making them valuable tools for probing DOR-specific function without significant off-target activity . Preclinical studies of the lead compound in this class have demonstrated anti-allodynic efficacy in a model of inflammatory pain, suggesting potential research applications for chronic pain conditions . This compound is provided for research purposes to further investigate the biology of the delta opioid receptor and the therapeutic potential of biased signaling in neurology and psychiatry.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-2-32-20-10-8-19(9-11-20)25-22(30)27-16-13-24(14-17-27)21(29)28(23(31)26-24)15-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQAECBUGQYOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide can be achieved through a multi-step process. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spirocyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The table below compares the target compound with structurally related analogues, emphasizing substituent variations and inferred pharmacological implications:

Compound Name Substituents at Key Positions Biological Target/Activity Key Structural Differences vs. Target Compound
Target Compound 8-(4-Ethoxyphenyl carboxamide), 3-(2-phenylethyl) Undisclosed (likely kinase or GPCR modulation) Reference compound
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 8-Phenyl, 3-(4-phenylpiperazin-1-ylpropyl) Dopamine receptor modulation Diazaspiro core (vs. triazaspiro); lacks carboxamide
N-(4-Ethoxyphenyl)-2-({8-ethyl-3-[4-(2-methyl-2-propanyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide 8-Ethyl, 3-(4-tert-butylphenyl), sulfanyl linker Undisclosed Sulfanyl-acetamide side chain; tert-butyl substituent
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 3-Propyl, 8-(3-CF3-phenyl carboxamide) PLD2 inhibition (hypothesized) CF3 group (electron-withdrawing); shorter alkyl chain
3-([1,1’-Biphenyl]-4-yl)-1-(pyrimidin-2-yl)-8-(thiophen-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(Thiophen-2-ylmethyl), 1-pyrimidinyl Kinase inhibition (e.g., DDR1) Biphenyl and pyrimidine substituents; thiophene linker

Pharmacological Insights

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) may improve solubility compared to the CF3-substituted analogue , which likely enhances membrane permeability but reduces aqueous stability.
  • Alkyl vs.
  • Spiro Core Heteroatoms : Replacement of the triazaspiro core with diazaspiro (e.g., ) reduces hydrogen-bonding capacity, impacting target selectivity .

Selectivity and Isoform Specificity

  • Compounds with halogenated aryl groups (e.g., 3-chlorophenyl in ) or tert-butyl substituents (e.g., ) often exhibit enhanced isoform selectivity, as seen in PLD2 inhibitors . The target compound’s ethoxyphenyl group may confer balanced selectivity for undisclosed targets.
  • Thiophene- or pyridine-based analogues (e.g., ) demonstrate activity in fibrosis models, suggesting the spirodecane core’s versatility across disease areas .

Biological Activity

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound characterized by its spirocyclic structure and unique functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound features a spirocyclic framework that includes an ethoxyphenyl group and a dioxo moiety. The synthesis typically involves multi-step processes, including reactions with substituted aryl halides in the presence of catalysts like palladium acetate. The structural uniqueness contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial in preventing cell death during myocardial infarction. The mechanism involves binding to the c subunit of ATP synthase, leading to cardioprotective effects without the toxic side effects associated with other compounds like Oligomycin A .

Antimicrobial Properties

Research indicates that derivatives of triazaspiro compounds exhibit significant antimicrobial activity. The presence of the ethoxyphenyl group enhances the lipophilicity and membrane permeability of the molecule, improving its efficacy against various microbial strains.

Anticancer Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Notably, it has shown promise in inhibiting cancer cell proliferation while maintaining low toxicity to normal cells .

Case Studies

  • Cardioprotection in Myocardial Infarction : A study highlighted the compound's ability to prevent mPTP opening during reperfusion injury, suggesting its potential as a therapeutic agent in myocardial infarction treatment .
  • Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound effectively inhibited growth in various bacterial strains, indicating its potential as an antimicrobial agent .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructureKey Biological Activity
This compoundStructureAntimicrobial, Anticancer
5-Azoniaspiro[4.5]decaneStructureLimited antibacterial activity
1,3-Dioxoisoindoline DerivativesStructureAnticancer but higher toxicity

Q & A

Q. What are the standard synthetic protocols for N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization to form the spirocyclic core, followed by functionalization of substituents. Key steps may include:

  • Cyclization : Use of carbodiimides (e.g., DCC) or coupling agents to form the triazaspiro ring system.
  • Amide bond formation : Activation of carboxylic acids with reagents like HATU or EDCI in the presence of DMAP.
  • Purification : Chromatography (e.g., silica gel or HPLC) to isolate the target compound .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to assign proton and carbon environments (e.g., spirocyclic CH groups at δ 3.5–4.5 ppm).
  • Infrared Spectroscopy (IR) : Detection of carbonyl stretches (1670–1750 cm1^{-1}) for amide and urea moieties.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (e.g., [M+H]+^+ at m/z 467.2345).
  • X-ray crystallography (if crystalline): Resolves spirocyclic geometry and torsion angles .

Q. What in vitro assays are used for initial biological activity screening?

  • Enzyme inhibition assays : Target enzymes (e.g., DPP-IV, proteases) are incubated with the compound to measure IC50_{50} values via fluorogenic substrates.
  • Cellular viability assays : MTT or resazurin assays to assess cytotoxicity in cell lines (e.g., HEK-293, HepG2).
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalysts (e.g., Pd/C for hydrogenation).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while improving regioselectivity.
  • Flow chemistry : Enhances reproducibility for scale-up .

Q. What strategies enable enantioselective synthesis of this compound?

  • Chiral catalysts : Use of (+)-pinanediol-Ti(OiPr)4_4 systems for asymmetric Darzens reactions.
  • Chiral auxiliaries : Temporary incorporation of Evans oxazolidinones to control stereochemistry.
  • Dynamic kinetic resolution : Racemization of intermediates during spirocyclization .

Q. How can contradictory bioassay data be resolved?

  • Orthogonal assays : Cross-validate enzyme inhibition using fluorometric vs. colorimetric substrates.
  • Binding kinetics : Compare SPR-derived KdK_d values with ITC (isothermal titration calorimetry) to rule out false positives.
  • Metabolic stability testing : Incubate with liver microsomes to identify metabolite interference .

Q. What computational methods predict target interactions?

  • Molecular docking : Autodock Vina or Schrödinger Suite to model binding poses in enzyme active sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å).
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions (e.g., H-bonding with catalytic residues) .

Q. How is stability under physiological conditions evaluated?

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC (retention time shifts).
  • Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C indicates robustness).
  • Plasma stability : Incubate in human plasma (37°C, 24 h) and quantify parent compound via LC-MS .

Q. What structure-activity relationship (SAR) insights guide analog design?

  • Substituent variation : Replace the 4-ethoxyphenyl group with halogenated or bulky aryl groups to modulate steric effects.
  • Bioisosteric replacement : Substitute the phenylethyl side chain with indole or benzofuran for improved solubility.
  • Key SAR parameters :
ParameterImpact on ActivityExample Modification
Electron-withdrawing groups↑ Enzyme inhibition (IC50_{50} ↓ 20%)4-NO2_2 vs. 4-OCH3_3
Spiro ring size↓ Conformational flexibility5-membered vs. 6-membered ring

Q. What formulation challenges arise in preclinical studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to achieve >1 mg/mL in aqueous media.
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release.
  • Bioavailability optimization : Pharmacokinetic profiling in rodent models to adjust dosing regimens .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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